molecular formula C7H12N2O2 B2693588 Tert-butyl 2-amino-2-cyanoacetate CAS No. 68970-51-4

Tert-butyl 2-amino-2-cyanoacetate

Cat. No.: B2693588
CAS No.: 68970-51-4
M. Wt: 156.185
InChI Key: JHQVNOCQCUQVLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-2-cyanoacetate is a chemical compound with the molecular formula C7H12N2O2 . It is used in the synthesis of vinylogous urea . It also undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines .


Synthesis Analysis

The synthesis of this compound involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70 °C for 6 hours, then leaving it to stir at room temperature overnight .


Molecular Structure Analysis

The molecular weight of this compound is 156.18 . Its IUPAC name is tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate .


Chemical Reactions Analysis

This compound undergoes a variety of chemical reactions. The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . It also undergoes functionalization and decarboxylation to form 3-amino-4-alkyl isoquinolines .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 370.0±32.0C at 760 mmHg .

Properties

IUPAC Name

tert-butyl 2-amino-2-cyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-7(2,3)11-6(10)5(9)4-8/h5H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQVNOCQCUQVLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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